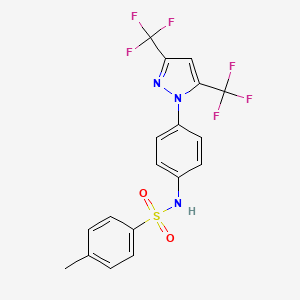

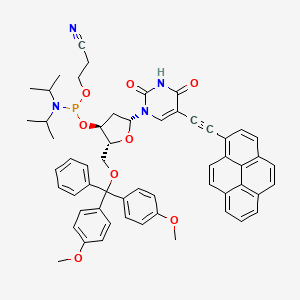

![molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)

4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Übersicht

Beschreibung

RDEA-427 ist ein niedermolekulares Medikament, das ursprünglich von Bausch Health Companies Inc. entwickelt wurde. Es handelt sich um einen nicht-nukleosidischen Reverse-Transkriptase-Inhibitor (NNRTI), der in erster Linie wegen seines Potenzials zur Behandlung von HIV-Infektionen erforscht wurde. Die Verbindung zeigt eine potente inhibitorische Aktivität gegen sowohl Wildtyp- als auch mutierte Stämme von HIV-1 .

Herstellungsmethoden

Die Synthese von RDEA-427 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion zur Bildung des Endprodukts. Ein beschriebener synthetischer Weg beinhaltet die Verwendung eines potenziellen Carbonat-Prodrug-Ansatzes, der die metabolische Stabilität und die antiviralen Profile der Verbindung verbessert . Die genauen Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben.

Vorbereitungsmethoden

The synthesis of RDEA-427 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One of the synthetic routes described involves the use of a potential carbonate prodrug approach, which enhances the metabolic stability and antiviral profiles of the compound . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

RDEA-427 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität verändern.

Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren, was sich auf die Struktur und Funktion der Verbindung auswirkt.

Wissenschaftliche Forschungsanwendungen

RDEA-427 wurde ausgiebig auf seine antiviralen Eigenschaften, insbesondere gegen HIV-1, untersucht. Es hat eine submikromolare inhibitorische Aktivität gegen sowohl Wildtyp- als auch mutierte Stämme des Virus gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der antiretroviralen Therapie macht . Zusätzlich erhöht sein Potenzial als Prodrug seine Stabilität und Wirksamkeit im menschlichen Plasma . Die Anwendungen der Verbindung erstrecken sich auf die Forschung in der medizinischen Chemie, Virologie und Pharmakologie.

Wirkmechanismus

RDEA-427 entfaltet seine Wirkung, indem es das Reverse-Transkriptase-Enzym von HIV-1 hemmt. Dieses Enzym ist für die Replikation des Virus entscheidend, und seine Hemmung verhindert, dass sich das Virus vermehrt und verbreitet. Die Verbindung bindet an das Reverse-Transkriptase-Enzym, blockiert seine Aktivität und reduziert so die Viruslast bei infizierten Personen .

Wirkmechanismus

RDEA-427 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying and spreading. The compound binds to the reverse transcriptase enzyme, blocking its activity and thereby reducing the viral load in infected individuals .

Vergleich Mit ähnlichen Verbindungen

RDEA-427 gehört zur Klasse der Diarylpyrimidine (DAPY) von NNRTIs, zu denen auch andere Verbindungen wie Etravirin und Rilpivirin gehören. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren chemischen Strukturen und Wirksamkeitsprofilen. RDEA-427 ist einzigartig in seiner potenten Aktivität gegen eine breite Palette von HIV-1-Stämmen, einschließlich arzneimittelresistenter Varianten . Weitere ähnliche Verbindungen sind Nevirapin, Delavirdin und Efavirenz, die zur ersten Generation von NNRTIs gehören und unterschiedliche Resistenzprofile und Wirksamkeit aufweisen .

Eigenschaften

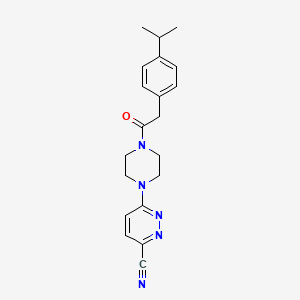

Molekularformel |

C22H16N6O |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

4-[[2-(4-cyanoanilino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28) |

InChI-Schlüssel |

PFGKQRWHIVJCSQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N |

Kanonische SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2C=CN3)NC4=CC=C(C=C4)C#N)C)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RDEA-427; RDEA 427; RDEA427 |

Herkunft des Produkts |

United States |

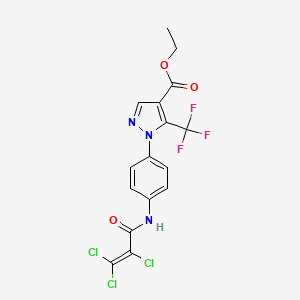

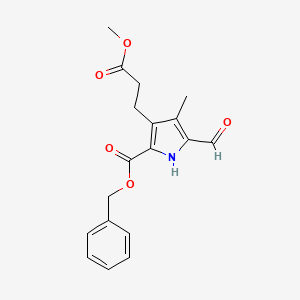

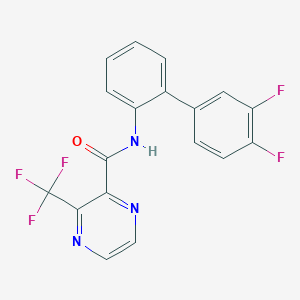

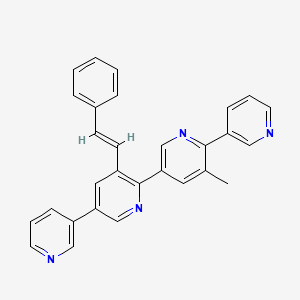

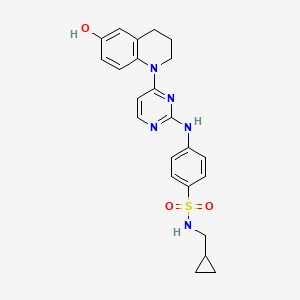

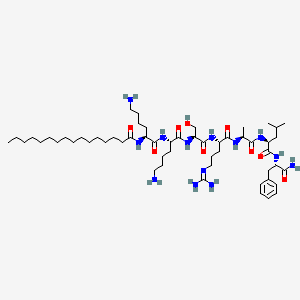

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)